molecular formula C7H9NO2 B1229133 3-Hydroxypyridin-2-one CAS No. 99110-81-3

3-Hydroxypyridin-2-one

Cat. No.: B1229133
CAS No.: 99110-81-3
M. Wt: 139.15 g/mol
InChI Key: KSFQNMZAJKFRIO-UHFFFAOYSA-N
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Description

3-Hydroxypyridin-2-one: is a versatile compound belonging to the family of hydroxypyridinones. These compounds are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound has gained significant attention in various fields, including pharmaceuticals, due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2,3-dihydroxypyridine: One common method for synthesizing 3-hydroxypyridin-2-one involves using 2,3-dihydroxypyridine as a starting material.

    From 2-chloropyridine-N-oxide: Another method involves the preparation of 4-substituted 1,2-hydroxypyridinones from 2-chloropyridine-N-oxide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxypyridin-2-one can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like sodium borohydride. This can result in the formation of reduced derivatives of this compound.

    Substitution: Substitution reactions are common, where the hydroxyl group at the 3-position can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Chelation Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    1-Hydroxypyridin-2-one: Similar to 3-hydroxypyridin-2-one but with the hydroxyl group at the 1-position.

    3-Hydroxypyridin-4-one: Another hydroxypyridinone with the hydroxyl group at the 4-position.

    3-Hydroxyquinolin-2-one: A related compound with a quinoline structure.

Uniqueness of this compound:

Properties

IUPAC Name

1-ethyl-3-hydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQNMZAJKFRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879123
Record name N-ETHYL-HYDROXYPYRID-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99110-81-3, 125757-81-5
Record name 3-Hydroxypyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-HYDROXYPYRID-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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